BRD4 Bromodomain 1 Binding Affinity: Measured Dissociation Constant by Isothermal Titration Calorimetry
The compound exhibits a Kd of 1.91 × 10³ nM (1.91 µM) for BRD4 bromodomain 1 measured by isothermal titration calorimetry, a direct biophysical method that reports true thermodynamic binding affinity [1]. This is approximately 21-fold weaker than the reference BET inhibitor (+)-JQ1, which binds BRD4 BD1 with a Kd of ~90 nM by competitive binding assay [2]. The micromolar affinity positions this benzamide as a fragment-like or early-lead scaffold rather than a potent inhibitor, indicating its utility for fragment-based lead discovery or as a control compound in bromodomain assay development.
| Evidence Dimension | BRD4 bromodomain 1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1.91 × 10³ nM |
| Comparator Or Baseline | (+)-JQ1: Kd = 90 nM (BRD4 BD1) |
| Quantified Difference | Target compound is ~21-fold less potent than (+)-JQ1 |
| Conditions | Target: ITC, BRD4 BD1 (unknown origin); Comparator: competitive binding assay, BRD4 BD1 |
Why This Matters
This quantitative affinity datum enables researchers to calibrate the compound's BRD4 engagement relative to the field-standard probe JQ1, informing dose selection in cellular assays and enabling informed procurement for bromodomain screening cascades.
- [1] BindingDB Entry BDBM50623485 (CHEMBL5437886). Kd: 1.91E+3 nM; Assay: Binding affinity to BRD4 bromo domain 1 assessed as dissociation constant by ITC analysis. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50623485 (accessed 2026-04-24). View Source
- [2] Filippakopoulos, P.; Qi, J.; Picaud, S.; et al. Selective Inhibition of BET Bromodomains. Nature 2010, 468 (7327), 1067–1073. https://doi.org/10.1038/nature09504 View Source
